molecular formula C19H27N3O4S B2607702 N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896265-55-7

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2607702
CAS No.: 896265-55-7
M. Wt: 393.5
InChI Key: YMHHGLHWKKGCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis

Organocatalysis has emerged as a significant field where N1-cyclohexyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide-related compounds show promise. For example, derivatives have been utilized as efficient organocatalysts in asymmetric Michael addition reactions. These catalysts facilitate the synthesis of various compounds with high yield and excellent stereoselectivity, highlighting their potential in creating enantioselective substances (Singh et al., 2013).

Crystal Packing

In crystallography, the analysis of this compound and its isomers has provided insights into the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. These interactions play a critical role in determining the molecular conformation and stability of crystal structures, offering valuable information for the design of new materials (Lai et al., 2006).

Infrared Spectroscopy

The compound has also been a subject of study in infrared spectroscopy to explore the characteristics of sulfonamide derivatives. Research in this area focuses on understanding the spectral changes associated with various forms of the compound, which could have implications in identifying and characterizing similar compounds (Uno et al., 1963).

Photoacid Generation

Investigations into the photochemical behavior of related N-oxysuccinimidoarylsulfonate photoacid generators (PAGs) have revealed their potential in generating sulfonic acids through photoexcitation. This property is particularly relevant in the development of photoresists for lithography, where efficient and controlled photoacid generation is crucial (Ortica et al., 2001).

Luminescence and Material Science

The modification of cyclometallated iridium(III) complexes with sulfone-substituted ligands, including derivatives of this compound, has shown significant effects on luminescence properties. These studies contribute to the development of materials with tunable emission characteristics, applicable in organic light-emitting diodes (OLEDs) and other photonic devices (Ertl et al., 2015).

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h2,5-6,11-12,15-16H,1,3-4,7-10,13-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHHGLHWKKGCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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